molecular formula C14H15F3N6 B2928755 N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine CAS No. 2034466-13-0

N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine

Cat. No. B2928755
CAS RN: 2034466-13-0
M. Wt: 324.311
InChI Key: LZWVQYNUDZLUIA-UHFFFAOYSA-N
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Description

“N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine” is a chemical compound. It is a pyrimidine derivative, which is a class of compounds that have been found to have various biological activities .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been extensively studied. For instance, heterocyclic pyrimidine scaffolds have been synthesized and found to have diverse therapeutic potentials . Another study reported the synthesis of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of “N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine” are not directly available from the search results .

Scientific Research Applications

Asymmetric Synthesis and Chemical Transformations

  • A study detailed asymmetric carbon-carbon bond formations in conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes, leading to enantioenriched enecarbamate products. These products offer routes to substituted piperidines, pyrrolidines, and pyrimidinones, which are crucial for synthesizing pharmaceutical compounds, including aspartic peptidase inhibitor intermediates and antidepressants like (+)-femoxetine (Johnson et al., 2002).

Antimicrobial Activity

  • Another research effort synthesized and characterized substituted tricyclic compounds, including tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidines, for their antimicrobial properties. These compounds showed significant antibacterial and antifungal activities, which could have implications for developing new antimicrobial agents (Mittal et al., 2011).

GPR119 Agonists for Diabetes Treatment

  • A novel series of GPR119 agonists based on N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives were discovered. These compounds, particularly one with an N-trifluoromethyl group, showed enhanced GPR119 agonist activity and an improved hERG inhibition profile. This research is significant for developing new treatments for type 2 diabetes (Kubo et al., 2021).

Synthesis and Characterization of Piperidine Containing Pyrimidine Imines

  • Microwave-assisted synthesis of piperidine-containing pyrimidine imines and their antibacterial activity were explored. The synthesized compounds demonstrated appreciable antibacterial properties, highlighting their potential in medical chemistry (Merugu et al., 2010).

properties

IUPAC Name

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N6/c15-14(16,17)11-8-12(21-9-20-11)23-6-2-10(3-7-23)22-13-18-4-1-5-19-13/h1,4-5,8-10H,2-3,6-7H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWVQYNUDZLUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NC=CC=N2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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